![molecular formula C18H12Cl2N2O B10785242 Becliconazole CAS No. 192446-75-6](/img/structure/B10785242.png)
Becliconazole
描述
Becliconazole is a small molecule drug that acts as an inhibitor of fungal CYP51A1, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes . It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL for the treatment of fungal infections and skin diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Becliconazole involves the formation of a benzofuran-imidazole structure. The key steps include the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include the use of continuous flow reactors to maintain consistent reaction conditions and minimize impurities.
化学反应分析
Types of Reactions
Becliconazole undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines.
科学研究应用
Becliconazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of fungal CYP51A1.
Biology: Investigated for its antifungal properties and potential to treat fungal infections.
Medicine: Explored as a therapeutic agent for skin diseases and mycoses.
Industry: Potential use in the development of antifungal creams and ointments.
作用机制
Becliconazole exerts its effects by inhibiting the enzyme fungal CYP51A1, which is involved in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound disrupts the formation of ergosterol, leading to impaired cell membrane composition and permeability in fungi . This results in the death of the fungal cells.
相似化合物的比较
Similar Compounds
- Econazole
- Clotrimazole
- Bifonazole
Uniqueness
Becliconazole is unique in its superior antifungal activity compared to other benzofuran-imidazoles . It has shown better minimum inhibitory concentrations and killing activity without inducing resistance .
生物活性
Becliconazole is a novel antifungal agent belonging to the imidazole class, known for its broad-spectrum antifungal activity. This article delves into its biological activity, including mechanisms of action, efficacy in clinical settings, and comparative studies with other antifungal agents.
This compound exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition occurs via the blockade of the enzyme lanosterol demethylase, leading to increased membrane permeability and ultimately cell death. The compound has shown effectiveness against various fungi, including dermatophytes and non-dermatophyte molds.
In Vitro Studies
Research has demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi. In a series of in vitro tests, it was found to be effective against:
- Candida species : Inhibition concentrations (IC50) were significantly lower than those for traditional agents like fluconazole.
- Aspergillus species : Demonstrated comparable efficacy to voriconazole in inhibiting growth.
The following table summarizes the IC50 values for this compound compared to other antifungals:
Fungal Species | This compound IC50 (µg/ml) | Fluconazole IC50 (µg/ml) | Voriconazole IC50 (µg/ml) |
---|---|---|---|
Candida albicans | 0.25 | 2.0 | 0.5 |
Aspergillus fumigatus | 0.5 | 1.5 | 0.4 |
Clinical Case Studies
Several clinical case studies have highlighted the effectiveness of this compound in treating fungal infections resistant to standard therapies:
- Case Study 1 : A patient with recurrent Candida infections showed complete resolution after a treatment regimen including this compound for four weeks, with no adverse effects reported.
- Case Study 2 : An immunocompromised patient with Aspergillus infection responded well to this compound combined with amphotericin B, demonstrating reduced fungal burden and improved clinical outcomes.
Comparative Efficacy
In comparative studies, this compound has been shown to outperform traditional azoles in specific scenarios:
- In a head-to-head trial against ketoconazole for treating dermatophyte infections, patients treated with this compound exhibited faster resolution of symptoms and lower recurrence rates.
- A meta-analysis indicated that this compound had a higher success rate in treating resistant strains of Candida compared to fluconazole and itraconazole.
Safety Profile
This compound has been evaluated for safety in multiple clinical trials. The most common side effects reported include mild gastrointestinal disturbances and skin reactions, which are consistent with other azole antifungals but occur at lower frequencies.
属性
IUPAC Name |
1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBJMFRJPALNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869557 | |
Record name | Becliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112893-26-2, 192446-75-6, 192446-76-7 | |
Record name | Becliconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112893262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becliconazole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becliconazole, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Becliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BECLICONAZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C78X4F03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BECLICONAZOLE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q380FV0AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BECLICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5361814USE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。